

3-Chloroaniline: A Comprehensive Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: 3-Chloroaniline

Cat. No.: B041212

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An in-depth examination of the molecular characteristics, analytical methodologies, and biological interactions of **3-Chloroaniline**, a key intermediate in the chemical and pharmaceutical industries.

Core Molecular and Physicochemical Properties

3-Chloroaniline is an aromatic amine that presents as a colorless to light amber or pale yellow to brown liquid.^{[1][2]} It is characterized by a sweet odor and has a tendency to darken upon exposure to air and light.^{[1][2]} This compound is a crucial intermediate in the synthesis of various commercial products, including pharmaceuticals, azo dyes, pigments, and agricultural chemicals.^{[3][4]}

Below is a summary of its key physicochemical properties:

Property	Value	Reference(s)
IUPAC Name	3-chloroaniline	[5]
CAS Number	108-42-9	[4]
Molecular Formula	C6H6ClN	[4]
Molecular Weight	127.57 g/mol	[5]
Melting Point	-11 to -9 °C	[6]
Boiling Point	230-231 °C	[5]
Density	1.206 g/mL at 25 °C	[6]
Water Solubility	6.8 g/L at 20 °C	[6]
pKa	3.52	[7]
Refractive Index	n _{20/D} 1.594	[6]
Vapor Pressure	1 mmHg at 63.5 °C	[7]

Molecular Structure and Identification

The molecular structure of **3-Chloroaniline** consists of a benzene ring substituted with a chlorine atom and an amino group at positions 1 and 3, respectively. This substitution pattern is also referred to as the meta- position.

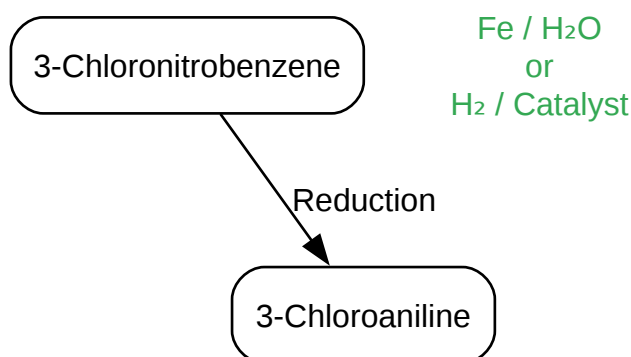
Figure 1: Molecular structure of **3-Chloroaniline**.

Experimental Protocols

Synthesis of 3-Chloroaniline

A common laboratory and industrial method for the synthesis of **3-chloroaniline** is the reduction of 3-chloronitrobenzene.[3][4]

Reaction Scheme:



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Figure 2: General reaction scheme for the synthesis of **3-Chloroaniline**.

Detailed Methodology:

- Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 3-chloronitrobenzene.
- Reduction: The reduction can be achieved using several methods:
 - Using Iron powder: Add iron powder and a catalytic amount of an acid (e.g., hydrochloric acid) in water. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Catalytic Hydrogenation: Alternatively, the reduction can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like ethanol or ethyl acetate. This is typically carried out in a hydrogenation apparatus under pressure.
- Work-up: After the reaction is complete, cool the mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution) to precipitate iron hydroxides (if using the iron powder method).
- Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

- Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Methods

GC-MS is a robust method for the identification and quantification of **3-chloroaniline**.

- Sample Preparation: Samples, which can be from environmental matrices or reaction mixtures, are typically extracted with a suitable organic solvent.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Injector Temperature: Typically 250 °C.
 - Oven Program: A temperature gradient is often employed, for example, starting at 60 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Detection: Scanning a mass range of m/z 40-300 or using selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ion (m/z 127) and characteristic fragment ions.

HPLC is a versatile technique for the analysis of **3-chloroaniline**, particularly in pharmaceutical formulations and environmental samples.

- Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate buffer) is commonly used in a reversed-phase setup.

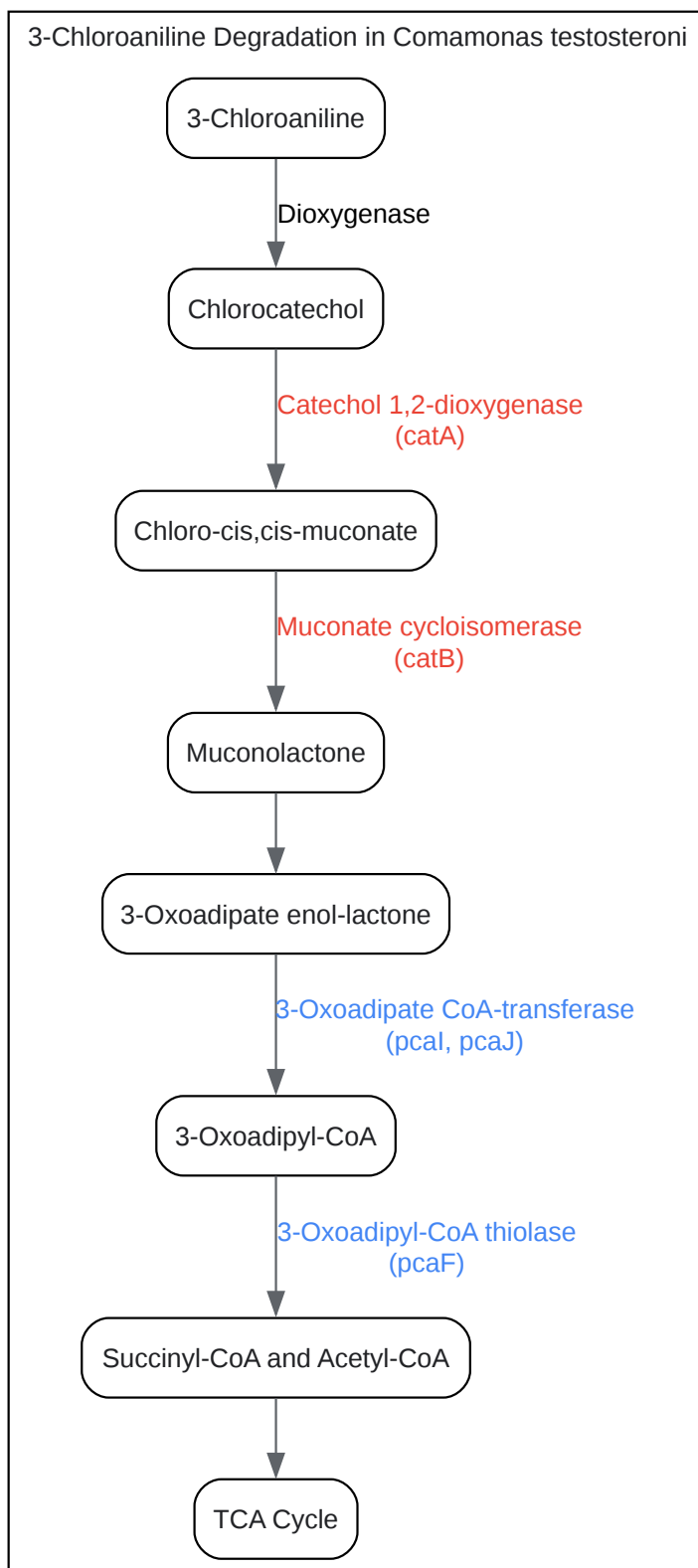
- Stationary Phase: A C18 or C8 column is typically employed.
- Detection: UV detection is suitable, with the wavelength set at the absorbance maximum of **3-chloroaniline** (around 239 nm).[\[8\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Biological Activity and Signaling Pathways

3-Chloroaniline is not only a synthetic intermediate but also a compound of interest in toxicology and environmental science due to its biological effects.

Bacterial Degradation Pathway

Certain bacteria, such as *Comamonas testosteroni*, are capable of degrading **3-chloroaniline**. The degradation process involves a series of enzymatic reactions. A study on *Comamonas testosteroni* revealed an orthocleavage degradation pathway.[\[9\]](#)

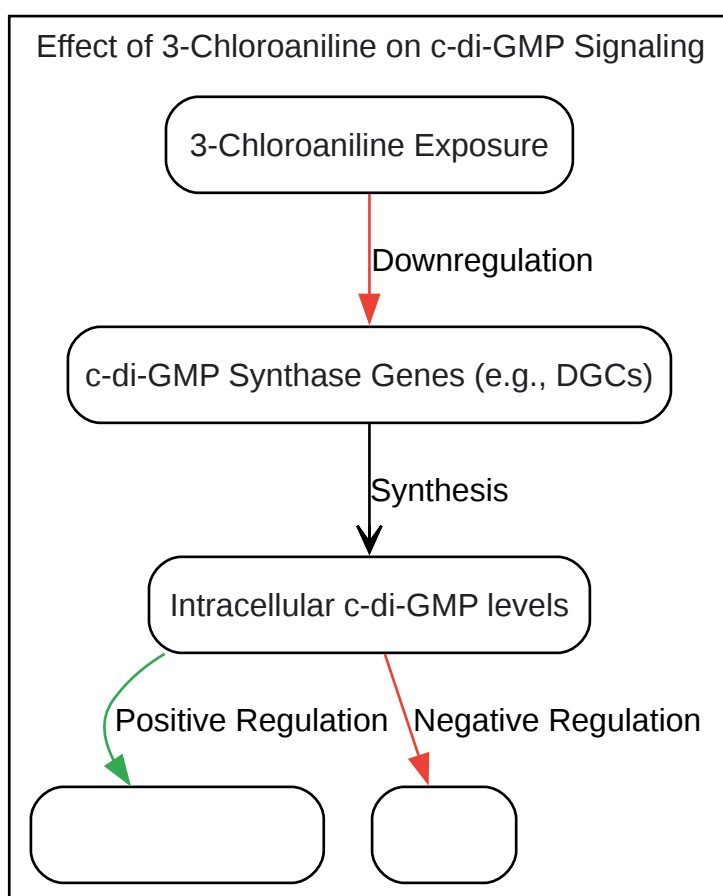


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Figure 3: Proposed ortho-cleavage degradation pathway of **3-Chloroaniline** in *Comamonas testosteroni*.

Impact on Bacterial Signaling

Exposure to **3-chloroaniline** can influence bacterial signaling pathways. In *Comamonas testosteroni*, it has been observed to affect the cyclic dimeric GMP (c-di-GMP) signaling system, which is a key regulator of biofilm formation and motility in many bacteria.[9] Transcriptomic analysis has shown that exposure to **3-chloroaniline** leads to the downregulation of genes responsible for c-di-GMP synthesis.[9]



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Figure 4: Logical relationship of **3-Chloroaniline**'s impact on the c-di-GMP signaling pathway and related phenotypes.

Conclusion

3-Chloroaniline is a molecule of significant industrial importance with well-defined physicochemical properties. Its synthesis and analysis are routinely performed using established chemical and analytical techniques. Furthermore, emerging research into its biological interactions, particularly its degradation by microorganisms and its influence on bacterial signaling, highlights its relevance in the fields of environmental science and toxicology. This guide provides a foundational technical overview for researchers and professionals working with this compound, emphasizing its molecular characteristics, experimental methodologies, and biological significance.

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